molecular formula C8H4F4O3 B1420981 4-(Difluoromethoxy)-2,6-difluorobenzoic acid CAS No. 1214367-17-5

4-(Difluoromethoxy)-2,6-difluorobenzoic acid

Cat. No. B1420981
M. Wt: 224.11 g/mol
InChI Key: UYFODXZGBHYHBR-UHFFFAOYSA-N
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Description

4-(Difluoromethoxy)-2,6-difluorobenzoic acid is a chemical compound with the molecular formula C8H6F2O3 .


Synthesis Analysis

A synthetic method has been developed for the synthesis of roflumilast from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation .


Molecular Structure Analysis

The molecular structure of 4-(Difluoromethoxy)-2,6-difluorobenzoic acid consists of 8 carbon atoms, 6 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(Difluoromethoxy)-2,6-difluorobenzoic acid include a molecular weight of 188.13 g/mol, a density of 1.4±0.1 g/cm3, a boiling point of 272.1±30.0 °C at 760 mmHg, and a flash point of 118.3±24.6 °C .

Scientific Research Applications

Chemical Synthesis and Structural Analysis

  • Chemical Synthesis Techniques : A study by Schlosser and Heiss (2003) demonstrates the use of modern organometallic methods to convert 1,3-difluorobenzene into various benzoic acids, including 2,6-difluorobenzoic acid. This indicates a potential pathway for synthesizing 4-(Difluoromethoxy)-2,6-difluorobenzoic acid using similar techniques (Schlosser & Heiss, 2003).

  • Structural and Physical Properties : Strong, Waes, and Doolittle (1982) conducted precision conductance measurements on various fluorobenzoic acids, including 2,6-difluorobenzoic acid. This study provides insights into the ionization constants and physical properties of similar compounds (Strong, Waes, & Doolittle, 1982).

Environmental Applications

  • Soil and Water Studies : Jaynes (1994) evaluated the transport properties of fluorobenzoic acid derivatives, including 2,6-difluorobenzoic acid, in soils. This highlights their potential as tracers for studying water movement in porous media (Jaynes, 1994).

  • Preferential Flow in Soil : Kung et al. (2000) used fluorobenzoic acids as tracers to quantify contaminant transport in soil. This research, including the use of 2,6-difluorobenzoic acid, provides valuable insights into how similar compounds might behave in environmental settings (Kung et al., 2000).

Biological and Pharmacological Research

  • Luminescent Lanthanide Complexes : Chen et al. (2021) synthesized new lanthanide complexes using 2,4-difluorobenzoic acid, demonstrating potential applications in temperature sensing. This suggests the possibility of using 4-(Difluoromethoxy)-2,6-difluorobenzoic acid in similar luminescent materials (Chen et al., 2021).

Safety And Hazards

The safety data sheet for a related compound, 4-(Difluoromethoxy)phenyl isocyanate, suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes. It also recommends using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

A study on a related compound, 3-cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid (DGM), suggests that it could be used as a therapeutic target to reduce idiopathic pulmonary fibrosis (IPF). The study found that DGM attenuates TGF-β1-induced EMT in A549 cells and bleomycin-induced pulmonary fibrosis in rats .

properties

IUPAC Name

4-(difluoromethoxy)-2,6-difluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4F4O3/c9-4-1-3(15-8(11)12)2-5(10)6(4)7(13)14/h1-2,8H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFODXZGBHYHBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)C(=O)O)F)OC(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Difluoromethoxy)-2,6-difluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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